Methyl 2-acetamidopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949461 | |
| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26629-33-4 | |
| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Acetamidopropanoate
Classical Esterification and Amidation Routes to Methyl 2-acetamidopropanoate
The most conventional methods for synthesizing this compound involve straightforward esterification and amidation reactions. These routes are valued for their reliability and use of readily available starting materials.
Acid-Catalyzed Esterification of 2-Acetamidopropanoic Acid
A primary and direct method for the preparation of this compound is the Fischer esterification of 2-acetamidopropanoic acid (N-acetylalanine). This reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, water, the reaction byproduct, is typically removed. This method is a direct conversion of the N-protected amino acid to its corresponding methyl ester.
Amide Bond Formation Precursors
An alternative classical route involves forming the amide bond after the ester functionality is already in place. In this approach, the precursor is an amino acid ester, specifically Methyl 2-aminopropanoate (the methyl ester of alanine). This precursor is then subjected to an N-acetylation reaction. The reaction of the primary amine group of the alanine (B10760859) methyl ester with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, leads to the formation of the amide bond. masterorganicchemistry.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). This pathway is advantageous when the starting material is the amino acid ester or when specific reaction conditions are required that are incompatible with the free carboxylic acid. The formation of amides from amines and carboxylic acid derivatives is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org
Chiral Pool Synthesis Approaches Utilizing this compound Precursors
Chiral pool synthesis is a strategy that utilizes enantiomerically pure natural products as starting materials to synthesize new chiral compounds. univie.ac.at The proteinogenic α-amino acids, which are readily available in high enantiomeric purity, are common starting points for this approach. univie.ac.at
In the context of this compound, chiral pool synthesis is inherently applied when using natural L-alanine or the less common D-alanine as the ultimate precursor. By starting with enantiopure L-alanine, the classical synthetic routes described in section 2.1 (either esterification followed by N-acetylation or N-acetylation followed by esterification) will yield (S)-Methyl 2-acetamidopropanoate, preserving the stereochemistry of the starting material. Similarly, using D-alanine will produce (R)-Methyl 2-acetamidopropanoate. bldpharm.com This approach is efficient because the chiral center is already established in the starting material, avoiding the need for a complex asymmetric synthesis or chiral resolution step.
Asymmetric Catalysis in the Synthesis of Enantiopure this compound
Asymmetric catalysis offers a powerful method for creating chiral molecules from prochiral precursors with high efficiency and enantioselectivity. mdma.chnih.gov This approach is particularly valuable for producing enantiopure forms of this compound without relying on a chiral starting material.
Enantioselective Hydrogenation of α-Acetamidoacrylates
A key strategy in the asymmetric synthesis of this compound is the enantioselective hydrogenation of a prochiral alkene precursor, Methyl 2-acetamidoacrylate. wikipedia.orgresearchgate.net This flat molecule can be hydrogenated from either face, and the use of a chiral catalyst directs the hydrogen addition to one face preferentially, leading to a high excess of one enantiomer.
The asymmetric hydrogenation of prochiral olefins like Methyl 2-acetamidoacrylate is a well-established and highly successful application of transition metal catalysis, with rhodium and iridium complexes being particularly prominent. rsc.orgthieme-connect.de Chiral phosphine (B1218219) ligands are coordinated to the metal center, creating a chiral environment that dictates the stereochemical outcome of the hydrogenation.
Rhodium-Catalyzed Hydrogenation: Rhodium complexes featuring chiral diphosphine ligands have been extensively studied and are highly effective for the asymmetric hydrogenation of dehydroamino acid derivatives. rsc.org For the hydrogenation of Methyl 2-acetamidoacrylate, various chiral rhodium catalysts have demonstrated excellent performance. For instance, a catalyst system involving the Rh–MeDuPHOS complex has been used for this transformation in an aqueous medium. rsc.org Another study reported the use of a library of chiral monophosphite ligands (PhthalaPhos) with rhodium, with several members affording enantiomeric excesses (ee) greater than 97% for the hydrogenation of Methyl 2-acetamidoacrylate. nih.gov
Iridium-Catalyzed Hydrogenation: Iridium catalysts have also emerged as powerful tools for asymmetric hydrogenation. nih.gov Chiral spiro aminophosphine (B1255530) ligands, when complexed with iridium, create highly active and selective catalysts for the hydrogenation of a range of substrates, including unsaturated esters. thieme-connect.denih.gov These catalysts offer an alternative to rhodium and can provide high enantioselectivity under various conditions.
The table below summarizes findings from research on the asymmetric hydrogenation of Methyl 2-acetamidoacrylate using different transition metal catalysts.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Rh-MeDuPHOS | Methyl 2-acetamidoacrylate | High | rsc.org |
| Rh-PhthalaPhos Ligands | Methyl 2-acetamidoacrylate | >97% | nih.gov |
| MWCNT-Rh complexes | Methyl 2-acetamidoacrylate | High | researchgate.net |
| (R,R)‐RhDuphos | Methyl 2-acetamidoacrylate | High | researchgate.net |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and sustainable synthetic routes. mdpi.commdpi.com This approach leverages the high selectivity (chemo-, regio-, and enantioselectivity) of enzymes for key steps within a multi-step chemical synthesis, which can be difficult to achieve with conventional chemical methods alone. mdpi.com
Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. The method relies on an enzyme that selectively catalyzes the transformation of only one enantiomer of the substrate, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the two enantiomers. A classic kinetic resolution process has a theoretical maximum yield of 50% for the desired enantiomer. mdpi.com Lipases are frequently employed for this purpose, catalyzing enantioselective esterification or hydrolysis reactions. nih.gov
Lipases are a versatile class of enzymes that function effectively in organic solvents, making them highly suitable for the synthesis of chiral intermediates. mdpi.com They can be used in kinetic resolutions to produce enantiomerically pure compounds. For example, in the resolution of racemic acids, lipases can selectively esterify one enantiomer. The lipase (B570770) from Candida antarctica B (CAL-B) is particularly effective and has been used in the enantioselective esterification of (R,S)-2-methylbutyric acid, yielding the (R)-ester with 90% enantiomeric excess. nih.gov Conversely, lipases from Candida rugosa or Rhizopus oryzae can show selectivity for the opposite (S)-enantiomer. nih.gov
The choice of enzyme, solvent, and acyl donor are critical parameters that must be optimized to achieve high conversion and enantioselectivity. nih.govresearchgate.net This strategy can be applied to the resolution of racemic this compound or its precursors, where the lipase would selectively acylate or hydrolyze one enantiomer.
Table 2: Lipase Selectivity in Enzymatic Resolutions
| Lipase Source | Reaction Type | Selectivity | Reference |
|---|---|---|---|
| Candida antarctica B (CAL-B) | Esterification | (R)-selective | nih.gov |
| Candida rugosa | Esterification | (S)-selective | nih.gov |
This table is based on data for analogous substrates, illustrating the principle of lipase selectivity.
Advanced Coupling and Derivatization Techniques Involving this compound
Once synthesized, enantiomerically pure this compound serves as a chiral building block for more complex molecules, particularly peptides and their analogs. This requires efficient methods for forming amide bonds.
Dicyclohexylcarbodiimide (DCC) and Azide (B81097) Coupling Methods
Dicyclohexylcarbodiimide (DCC) is a classical and widely used coupling reagent in peptide synthesis. wikipedia.orgnih.gov It facilitates the formation of a peptide bond between the free carboxyl group of an N-protected amino acid (like N-acetylalanine) and the free amino group of an amino acid ester (such as another molecule of this compound or a different amino ester). DCC functions as a dehydrating agent, activating the carboxyl group to form a reactive O-acylisourea intermediate, which is then attacked by the amine. The main byproduct of the reaction is dicyclohexylurea (DCU), a white solid that is largely insoluble in many organic solvents and can be removed by filtration. wikipedia.org
The azide coupling method is another established technique for peptide bond formation. It is particularly valued because it is known to minimize the risk of racemization at the chiral center of the activated amino acid. The process involves converting the amino acid ester to a hydrazide, which is then treated with a nitrous acid source to form a reactive acyl azide. This acyl azide reacts cleanly with an amino component to form the desired peptide bond. Both DCC and azide coupling represent robust and standard chemical tools for the derivatization of this compound in the synthesis of larger, more complex chiral structures.
Michael Addition Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org The enolate of this compound can, in principle, act as a Michael donor, adding to various Michael acceptors to form new carbon-carbon or carbon-heteroatom bonds. This reaction provides a pathway to more complex amino acid derivatives.
The reaction is initiated by the deprotonation of the α-carbon of this compound by a suitable base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor). Subsequent protonation of the resulting enolate intermediate yields the final Michael adduct. masterorganicchemistry.combyjus.com
A variety of Michael acceptors can be employed in this reaction, including α,β-unsaturated esters (like methyl acrylate), ketones, nitriles, and nitro compounds. The choice of base and reaction conditions is crucial for the success of the reaction and to minimize side reactions.
While the general principle is well-established, specific examples detailing the Michael addition of this compound are not extensively reported in readily available literature. However, the modification of acetyl acetone (B3395972) with methyl acrylate (B77674) using a KF/alumina mediated Michael addition under solventless conditions has been demonstrated, showcasing the potential for such transformations with related dicarbonyl compounds. researchgate.net This reaction resulted in both single and double addition products. researchgate.net
The formation of carbon-heteroatom bonds via aza-Michael addition has been explored with related systems. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin- or oxetan-3-ylidene)acetates provides a route to new heterocyclic amino acid derivatives. nih.gov
Table of Research Findings for Michael Addition of Acetyl Acetonate (as a model for a β-dicarbonyl compound)
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Acetyl Acetonate | Methyl Acrylate | KF/Alumina | Solventless | 120 | Single and Double Addition Products | Not Specified | researchgate.net |
This table illustrates a related Michael addition, as specific data for this compound was not found in the searched literature. The reaction conditions and outcomes would likely be different for this compound and would require experimental investigation.
Mechanistic Investigations of Reactions Involving Methyl 2 Acetamidopropanoate
Elucidation of Reaction Pathways for Functional Group Transformations
The reactivity of Methyl 2-acetamidopropanoate is dictated by its two primary functional groups: the ester and the N-acetyl group. Investigations into its reaction pathways have clarified the conditions and mechanisms required to selectively transform these sites.
The ester group is susceptible to hydrolysis , typically under acidic or basic conditions, to yield 2-acetamidopropanoic acid and methanol. evitachem.com This transformation follows the classical pathways for ester hydrolysis. Under basic conditions, it proceeds via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.
The molecule can also undergo reduction . The use of strong reducing agents like lithium aluminum hydride can reduce the ester functionality. evitachem.com Furthermore, the acetamido group can participate in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. evitachem.com
A significant transformation is the elimination reaction to form the α,β-unsaturated ester, Methyl 2-acetamidoacrylate. This reaction can be induced by treating this compound with hydrogen chloride gas in dioxane, proceeding through a β-elimination pathway. This unsaturated product is a key precursor for various addition reactions.
| Transformation | Reagents/Conditions | Product(s) | Mechanistic Pathway |
| Ester Hydrolysis | Strong acids or bases (e.g., NaOH, H₂SO₄), reflux | 2-Acetamidopropanoic acid, Methanol | Nucleophilic Acyl Substitution evitachem.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | 2-Amino-2-methylpropanoic acid | Nucleophilic Acyl Substitution/Reduction evitachem.com |
| β-Elimination | HCl gas in dioxane, 60°C | Methyl 2-acetamidoacrylate | E1cB or E2 Elimination |
| N-Alkylation | Alkyl halide, Copper catalyst system | N-alkylated secondary amide | Photoinduced Copper Catalysis nih.gov |
Analysis of Transition States and Intermediates
Understanding the transient species—transition states and intermediates—that form during reactions of this compound is fundamental to controlling reaction outcomes. Computational and experimental methods, such as kinetic isotope effect (KIE) studies, have provided deep insights.
For nucleophilic attacks at the ester carbonyl, such as in hydrolysis or aminolysis, the reaction proceeds through a tetrahedral intermediate . nih.govnih.gov In the context of peptide bond formation, which is analogous to aminolysis, studies on model systems reveal that the mechanism can involve a zwitterionic tetrahedral intermediate (T+/-), where the attacking nitrogen is positively charged and the carbonyl oxygen is negative. This can then be deprotonated to a negatively charged intermediate (T-), which subsequently breaks down to form the products. nih.gov
Computational studies using density functional theory (DFT) on model compounds like tetrahydro-4,5-dihydroxy-2-(methoxymethyl)furan-3-yl 2-acetamidopropanoate have been employed to model these transition states. nih.govnih.gov These calculations help to elucidate the geometry and energy of the transition state, confirming, for example, that C-N bond formation and proton transfer from the nucleophile can occur in the rate-limiting step, while the breaking of the C-O ester bond happens in a subsequent, faster step. nih.gov
In elimination reactions, the mechanism can vary between E1, E2, and E1cB pathways, each involving distinct transition states and, in the case of E1 and E1cB, intermediates. wolfram.com The specific pathway is influenced by factors like the base strength and leaving group ability. For instance, an E1cB mechanism would involve a carbanionic intermediate, while a concerted E2 pathway has a single transition state where C-H and C-leaving group bonds break simultaneously. wolfram.com
| Reaction Type | Proposed Intermediate(s) | Proposed Transition State(s) | Method of Analysis |
| Ester Hydrolysis/Aminolysis | Tetrahedral Intermediate (T+/-, T-) nih.gov | Nearly tetrahedral geometry at the carbonyl carbon nih.gov | Kinetic Isotope Effects (KIEs), DFT Calculations nih.govnih.gov |
| Elimination | Carbocation (E1), Carbanion (E1cB) | Concerted (E2), Stepwise (E1, E1cB) | General Mechanistic Principles wolfram.com |
| Cycloaddition (of derivative) | Zwitterionic Intermediates | Competing endo/exo transition states | Computational Studies |
Stereochemical Control Mechanisms in Asymmetric Transformations
As a chiral building block, the enantioselective synthesis and reaction of this compound are of high importance. Mechanistic studies have focused on how to control the stereochemistry at its chiral center.
Enzymatic kinetic resolution is a powerful method. For instance, Candida antarctica lipase (B570770) B can dynamically acetylate a racemic mixture of alanine (B10760859) methyl ester, selectively producing the (S)-enantiomer of this compound with high enantiomeric excess (ee). evitachem.com The mechanism relies on the precise fit of one enantiomer into the enzyme's active site, which facilitates the acetylation.
Asymmetric hydrogenation of the precursor, Methyl 2-acetamidoacrylate, is another key strategy. This is often achieved using transition-metal catalysts bearing chiral ligands. Rhodium complexes with chiral phosphine (B1218219) ligands like DIOP can hydrogenate the double bond to afford the (R)-isomer in high ee. evitachem.com The mechanism involves the coordination of the substrate to the chiral metal complex, which creates a chiral environment and directs the hydrogen addition to one face of the double bond. The design of the chiral ligand is critical for enhancing stereochemical control.
More recently, photoinduced copper-catalyzed asymmetric N-alkylation has been developed. This method uses a catalyst system with multiple ligands (a bisphosphine, a phenoxide, and a chiral diamine) that assemble in situ. nih.gov A key finding is that the stereochemistry of the chiral catalyst, rather than any pre-existing chirality in the nucleophile, primarily dictates the stereochemical outcome of the product. nih.gov This highlights a convergent strategy where C-N bond formation and stereocontrol are achieved in a single step.
| Asymmetric Method | Catalyst/Reagent | Product Enantiomer | Enantiomeric Excess (ee) | Mechanistic Feature |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B | (S)-Methyl 2-acetamidopropanoate | >98% | Dynamic acetylation of racemic alanine methyl ester evitachem.com |
| Asymmetric Hydrogenation | Rhodium-DIOP complexes | (R)-Methyl 2-acetamidopropanoate | 94% | Chiral ligand directs facial selectivity of H₂ addition evitachem.com |
| Asymmetric Hydrogenation | Rhodium-PhthalaPhos ligands | Not specified | >97% | Ligand design enhances stereochemical control |
| Asymmetric N-Alkylation | Copper/bisphosphine/phenoxide/chiral diamine | Chiral secondary amides | up to 93% | Stereochemistry determined by chiral catalyst, not substrate nih.gov |
Catalyst-Substrate Interactions in Homogeneous and Heterogeneous Systems
The interaction between the catalyst and substrate is the cornerstone of catalysis, dictating both reactivity and selectivity. For reactions involving this compound and its derivatives, these interactions have been studied in both homogeneous and heterogeneous environments.
In homogeneous catalysis , such as the asymmetric hydrogenation of Methyl 2-acetamidoacrylate, the interaction between the rhodium catalyst and the substrate is key. Chiral phosphine ligands coordinate to the metal center, creating a defined chiral pocket. The substrate then coordinates to the metal, often through the double bond and the amide carbonyl oxygen, in a specific orientation that minimizes steric hindrance. This pre-organization in the catalyst-substrate complex is what allows for highly enantioselective transformations.
Non-covalent interactions are also critical. In some systems, cation-π interactions can play a significant role. For example, in acylation reactions catalyzed by certain peptidic catalysts, an intramolecular cation-π interaction between a charged acylimidazolium ion intermediate and a nearby aromatic ring can rigidify the catalyst's conformation, positioning other groups to effectively control the stereochemical outcome of the reaction. nih.gov
In heterogeneous catalysis , the principles are similar but occur at a surface. Rhodium complexes have been grafted onto solid supports like carbon nanotubes for the hydrogenation of Methyl 2-acetamidoacrylate. The advantage here is the ease of catalyst separation, though achieving the same level of selectivity as in homogeneous systems can be challenging.
Recent computational studies on related systems have highlighted the importance of a network of weak interactions, such as C-H···H-C interactions , between bulky ligands on the catalyst and the substrate. nih.gov These interactions can stabilize intermediates and transition states, and the stereoselectivity can be determined by the initial, stereodivergent approach of the substrate to the catalyst's reactive site, a mechanism that mimics natural enzymes. nih.gov
| Catalyst System | System Type | Key Interaction(s) | Effect on Reaction |
| Rhodium-Chiral Phosphine | Homogeneous | Coordination of alkene and amide to chiral metal center | Enantioselective hydrogenation |
| Peptidic N-Alkylimidazole | Homogeneous | Intramolecular Cation-π interaction | Rigidifies catalyst conformation, enhances stereoselectivity nih.gov |
| Rh on Carbon Nanotubes | Heterogeneous | Surface coordination of substrate to supported catalyst | Enantioselective hydrogenation with catalyst recyclability |
| Palladium-DTBM-SegPHOS | Homogeneous | Non-covalent C-H···H-C and C-H···π interactions | Stabilizes intermediates and transition states, induces stereoselectivity nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 2 Acetamidopropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the structural analysis of Methyl 2-acetamidopropanoate, providing atom-level information about the chemical environment, connectivity, and spatial arrangement of nuclei.
Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons within the this compound molecule based on their unique chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton count). The expected signals in a typical ¹H NMR spectrum are detailed below.
The spectrum is characterized by several distinct signals: a doublet for the methyl protons of the alanine (B10760859) residue (CH₃-CH), a quartet for the alpha-proton (α-H), a singlet for the acetyl methyl protons (CH₃-CO), and a singlet for the methyl ester protons (O-CH₃). The coupling between the α-H and the adjacent CH₃ protons results in the characteristic quartet and doublet, respectively, with a typical coupling constant (³J) of around 7 Hz. An amide proton (N-H) signal is also observable, often as a broad singlet, whose chemical shift can be solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Splitting Pattern | Integration | Coupling Constant (J) in Hz |
| Amide (N-H) | ~6.0-7.0 | Broad Singlet | 1H | - |
| α-Proton (CH) | ~4.5-4.8 | Quartet (q) | 1H | ~7 |
| Ester Methyl (O-CH₃) | ~3.7 | Singlet (s) | 3H | - |
| Acetyl Methyl (CO-CH₃) | ~2.0 | Singlet (s) | 3H | - |
| Alanine Methyl (CH-CH₃) | ~1.4 | Doublet (d) | 3H | ~7 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal.
For this compound, five distinct carbon signals are expected: two carbonyl carbons (one for the ester and one for the amide), the alpha-carbon (α-C), the ester methyl carbon, the acetyl methyl carbon, and the alanine methyl carbon. The chemical shifts of the carbonyl carbons are the most downfield, typically appearing between 170-175 ppm. nih.govnih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
| Ester Carbonyl (C=O) | ~173 |
| Amide Carbonyl (C=O) | ~170 |
| Ester Methyl (O-CH₃) | ~52 |
| α-Carbon (CH) | ~49 |
| Acetyl Methyl (CO-CH₃) | ~23 |
| Alanine Methyl (CH-CH₃) | ~18 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogous compounds like methyl propanoate. nih.govnih.gov
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for confirming the structure and determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals through-bond scalar couplings between protons, typically over two to three bonds. nist.gov In a COSY spectrum of this compound, a cross-peak would be observed between the α-proton and the protons of the alanine methyl group, confirming their connectivity. nih.gov Another cross-peak would likely appear between the amide proton and the α-proton, further solidifying the assignment. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through bonds. nih.govuni.lu This is particularly useful for conformational and stereochemical analysis. For this compound, NOESY can show correlations between the protons of the acetyl methyl group and the α-proton, as well as the amide proton. nih.gov The strength of these NOE signals can provide information about the preferred conformation of the molecule around the amide bond.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol . jeeadv.ac.in
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 145. The fragmentation of this molecular ion provides a characteristic fingerprint. Common fragmentation pathways for esters and amides include alpha-cleavage and McLafferty rearrangements. nih.govbldpharm.comresearchgate.net
Key predicted fragmentation patterns include:
Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 114 [M - 31].
Loss of a methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 86 [M - 59].
Cleavage of the amide bond: Loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) could lead to a fragment at m/z 103, or the formation of an acylium ion [CH₃CO]⁺ at m/z 43.
McLafferty Rearrangement: A characteristic rearrangement for amides can produce a prominent peak.
Interactive Data Table: Predicted Key Mass Fragments of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 145 | [C₆H₁₁NO₃]⁺ | (Molecular Ion) |
| 114 | [C₄H₆NO₂]⁺ | •OCH₃ |
| 88 | [C₄H₈NO]⁺ | •COOCH₃ |
| 86 | [C₄H₈NO]⁺ | •COOCH₃ |
| 74 | [C₃H₈NO]⁺ | C₃H₃O₂• |
| 43 | [CH₃CO]⁺ | C₄H₈NO₂• |
Note: Fragmentation is complex and other peaks will be present. The relative intensity of peaks depends on ion stability.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
As of this writing, a specific crystal structure for this compound is not available in publicly accessible crystallographic databases. However, analysis of the related compound N-acetyl-L-alanine reveals key structural features that would be expected in its methyl ester derivative. researchgate.net Were a single-crystal X-ray diffraction analysis to be performed, it would elucidate the conformation of the molecule, including the planarity of the amide group and the orientation of the ester and acetyl substituents. Furthermore, it would reveal the packing of molecules in the crystal lattice and map out the network of intermolecular hydrogen bonds, which would likely involve the N-H group as a donor and the carbonyl oxygens as acceptors.
Chromatographic Techniques for Enantiomeric Purity and Quantification
Since this compound is a chiral compound, existing as (R) and (S) enantiomers, chromatographic methods are essential for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.
The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are frequently used for the resolution of amino acid derivatives.
A typical analytical method would involve the following:
Column: A polysaccharide-based chiral column (e.g., Lux Amylose-1, Chiralpak IA).
Mobile Phase: A normal-phase eluent, commonly a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. The ratio of these solvents is optimized to achieve the best separation (resolution) between the enantiomer peaks.
Detection: A UV detector is typically used for quantification, often set at a wavelength where the amide or ester carbonyl group absorbs, such as around 210-230 nm.
Quantification: The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram. For enhanced sensitivity, especially for trace impurity analysis, derivatization with a fluorogenic reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed, allowing for fluorescence detection.
Method validation according to ICH guidelines would ensure the accuracy, precision, and linearity of the quantification.
Interactive Data Table: Example HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak IA (amylose-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Analyte | (R)- and (S)-Methyl 2-acetamidopropanoate |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of the enantiomers of this compound. heraldopenaccess.us This method relies on the differential interaction of the (R)- and (S)-enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. yakhak.orgscas.co.jp
Methodology and Research Findings:
The separation is typically achieved using normal-phase chromatography. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, have proven effective for resolving α-amino acid esters. yakhak.org For instance, columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), or cyclofructan-based CSPs like LARIHC CF6-P, are known for their high enantioselectivity towards amino acid derivatives. sigmaaldrich.comnih.gov
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. A common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol. yakhak.org Small amounts of additives, like triethylamine (B128534) (TEA) or acetic acid, may be included to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support. sigmaaldrich.com Detection is commonly performed using a UV detector, as the amide bond in this compound provides sufficient chromophoric activity. heraldopenaccess.us
The validated analytical method can be applied to determine the enantiomeric purity of a sample by calculating the enantiomeric excess (ee) from the integrated peak areas of the two enantiomers. asianpubs.org
Table 1: Illustrative Chiral HPLC Parameters for this compound Analysis This table presents a generalized set of conditions based on methods for similar compounds. Actual parameters require optimization.
| Parameter | Condition | Source(s) |
| Column (CSP) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP | nih.gov |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Triethylamine | yakhak.orgnih.gov |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Column Temp. | 20-25 °C | sigmaaldrich.com |
| Detection | UV at 210-220 nm | heraldopenaccess.us |
| Injection Vol. | 5-10 µL | sigmaaldrich.com |
| Sample Prep. | Dissolved in mobile phase or a compatible solvent | nih.gov |
Gas Chromatography (GC) for Conversion and Enantiomeric Excess Determination
Gas Chromatography is a powerful technique for analyzing this compound, offering high resolution and sensitivity. heraldopenaccess.us It can be employed to simultaneously determine the extent of conversion from a starting material (e.g., N-acetylalanine) and the enantiomeric excess of the product.
Methodology and Research Findings:
For analysis by GC, compounds must be volatile and thermally stable. This compound, as an N-acetyl methyl ester derivative of alanine, is well-suited for GC analysis. nih.govresearchgate.net If starting from N-acetylalanine, the conversion to the methyl ester can be monitored by observing the disappearance of the starting material peak and the appearance of the product peak in the chromatogram.
To determine enantiomeric excess, a chiral capillary column is required. libretexts.org These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative like octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) or Chirasil-L-Val, which forms transient diastereomeric complexes with the enantiomers, resulting in different retention times. researchgate.netresearchgate.net The choice of the specific chiral selector within the stationary phase is crucial for achieving separation. gcms.cz
The analysis is typically performed using a flame ionization detector (FID), which provides excellent sensitivity for organic compounds, or a mass spectrometer (MS) for definitive peak identification based on the mass-to-charge ratio of the molecule and its fragments. nih.gov The enantiomeric excess is calculated from the ratio of the peak areas of the (R)- and (S)-enantiomers. libretexts.org
Table 2: Representative GC Parameters for Chiral Analysis of this compound This table outlines typical conditions for determining conversion and enantiomeric excess. Specific parameters must be empirically optimized.
| Parameter | Condition | Source(s) |
| Column (CSP) | Chiral Capillary Column (e.g., Chirasil-L-Val or β-cyclodextrin based) | researchgate.netgcms.cz |
| Carrier Gas | Helium or Hydrogen | researchgate.net |
| Injector Temp. | 250 °C | |
| Oven Program | Initial Temp: 70°C, hold for 1 min, ramp at 5-10°C/min to 200°C | researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netnih.gov |
| Detector Temp. | 250 °C (FID) | |
| Sample Prep. | Direct injection of diluted sample or headspace analysis | nih.gov |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It provides information about the stereochemical structure and absolute configuration of enantiomers in solution.
Methodology and Research Findings:
The CD spectrum of this compound is dominated by the electronic transitions of the amide chromophore (-CONH-). The n-π* transition, which is electronically forbidden but magnetically allowed, typically appears at around 210-230 nm and is particularly sensitive to the chiral environment. nih.gov The sign of the Cotton effect (positive or negative peak) for this transition is directly related to the absolute configuration of the molecule. For example, L-amino acid derivatives often exhibit a characteristic CD spectrum that is a mirror image of the corresponding D-enantiomer's spectrum. nih.gov
Research on related N-acetylated compounds has shown that the solvent can have a profound effect on the CD spectrum. nih.gov For example, changing the solvent from water to a fluorinated alcohol can alter the conformation of the amide group relative to the chiral center, sometimes leading to an inversion of the Cotton effect's sign. nih.gov This highlights the importance of maintaining consistent solvent conditions when comparing spectra or using CD for configurational assignment.
CD spectroscopy can also be used for quantitative analysis. A linear relationship exists between the CD signal intensity (θ) and the concentration of a single enantiomer over a specific range. nih.gov This allows for the construction of calibration curves to determine the concentration of a pure enantiomer in a solution.
Table 3: Key Aspects of CD Spectroscopy for this compound
| Feature | Description | Source(s) |
| Primary Chromophore | Amide group (-CONH-) | nih.gov |
| Key Electronic Transition | n-π* transition (~210-230 nm) | nih.gov |
| Principle of Chirality Assessment | The sign and magnitude of the Cotton effect are characteristic of the (R) or (S) configuration. | nih.gov |
| Solvent Effects | Significant; solvent can alter molecular conformation and thus the CD spectrum. | nih.gov |
| Quantitative Application | Determination of the concentration of a single enantiomer via calibration curves. | nih.gov |
Theoretical and Computational Chemistry Studies of Methyl 2 Acetamidopropanoate
Quantum Chemical Calculations for Molecular Conformation and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the conformational landscape and electronic properties of Methyl 2-acetamidopropanoate. nih.gov These calculations help determine the most stable three-dimensional arrangements of the molecule (conformers) and predict its reactivity.
Various levels of theory and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, methods like B3LYP, M06-2X, and ωB97X-D, combined with basis sets such as 6-311+G(d,p) or aug-cc-pVTZ, are commonly used to optimize molecular geometries and calculate energies. nih.govumanitoba.ca The choice of the functional and basis set can significantly influence the accuracy of the predicted properties. For example, dispersion-corrected functionals like B3LYP-D3 are often necessary to accurately model non-covalent interactions that govern conformational preferences. nih.govresearchgate.net
By analyzing the potential energy surface, researchers can identify the global minimum and other low-energy conformers. umanitoba.ca This information is critical as the observed properties of a molecule are a weighted average of the properties of its populated conformers. nih.gov Factors such as dihedral angles, bond lengths, and bond angles are meticulously calculated to define the geometry of each conformer. researchgate.net
Key electronic properties derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its propensity to undergo electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Basis Set | Key Finding | Reference |
|---|---|---|---|
| B3LYP-D3 | 6-311+G** | Provided good results with lower computational cost for geometry optimization. | nih.gov |
| M06-2X | 6-311+G(2df,2p) | Generally provided good performance for energy calculations. | nih.gov |
| ωB97X-D | 6-311+G(2df,2p) | Another functional used for energy calculations, showing good performance. | nih.gov |
| MP2 | 6-311+G** | A higher-level method that did not necessarily improve results over DFT for this type of analysis. | nih.gov |
Molecular Docking and Simulation Studies of Binding Interactions with Enzymes or Proteins
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a protein or enzyme target. nih.govmdpi.com These studies are fundamental in drug discovery and design, providing insights into the binding affinity, mode of interaction, and the stability of the resulting complex. nih.gov
The process typically involves:
Preparation of the Protein and Ligand: The three-dimensional structures of the protein (often obtained from the Protein Data Bank) and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing the energy of the ligand's structure. nih.gov
Molecular Docking: The ligand is "docked" into the active site of the protein using specialized software. The program explores various possible orientations and conformations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). jbcpm.com
Molecular Dynamics Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. mdpi.com These simulations provide a more realistic representation of the binding event by considering the flexibility of both the protein and the ligand in a simulated physiological environment. unimi.it
Key insights from these studies include:
Binding Affinity: The calculated binding energy provides an estimate of how strongly the ligand binds to the protein. Lower binding energies generally indicate a more favorable interaction. jbcpm.com
Binding Mode: The simulations reveal the specific orientation and conformation of the ligand within the active site, highlighting the key intermolecular interactions responsible for binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Stability of the Complex: MD simulations can assess the stability of the protein-ligand complex by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time. nih.gov
Table 2: Representative Data from Molecular Docking Studies
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| α-glucosidase | Co-crystallized ligand | Not specified | Asp306, Cys307, Trp345, Lys414, Arg466, His540 | nih.gov |
| Angiotensin-Converting Enzyme 2 (ACE2) | Delapril | -6.9809 | Not specified | nih.gov |
| Squalene Synthase | 2,4,6-Triphenylthiopyran | -10.3 | Not specified | jbcpm.com |
Structure-Reactivity Relationship Predictions via Computational Models
Computational models are pivotal in establishing structure-reactivity relationships, which aim to correlate a molecule's structural features with its chemical reactivity. For this compound, these models can predict how modifications to its structure would affect its behavior in chemical reactions.
Quantum chemical descriptors, derived from calculations as described in section 5.1, form the basis of these predictions. Important descriptors include:
HOMO and LUMO Energies: A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Hardness and Softness: These concepts, derived from HOMO and LUMO energies, help predict the nature of chemical interactions. Hard molecules tend to have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity and Chemical Potential: These descriptors relate to the molecule's ability to attract electrons and are crucial for understanding charge transfer processes in reactions.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
By systematically varying the structure of this compound (e.g., by changing substituent groups) and calculating these descriptors, researchers can build predictive models. These models can forecast which derivatives would be more or less reactive in a particular chemical transformation, thereby guiding synthetic efforts.
Reaction Mechanism Modeling via Density Functional Theory (DFT)
The process of modeling a reaction mechanism with DFT typically involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Searching for Transition States: A transition state is a high-energy structure that connects reactants (or intermediates) to products (or subsequent intermediates). Sophisticated algorithms are used to locate these saddle points on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
These studies provide a step-by-step understanding of how bonds are broken and formed during a reaction. For example, in the hydrolysis of this compound, DFT could be used to model the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. nih.gov This level of detail is often inaccessible through experimental methods alone and is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.netmdpi.com
Role of Methyl 2 Acetamidopropanoate in Complex Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The chirality of Methyl 2-acetamidopropanoate, derived from the natural amino acid alanine (B10760859), makes it a significant component of the "chiral pool." nih.govwikipedia.org The chiral pool consists of readily available, enantiomerically pure compounds from natural sources that organic chemists utilize as starting materials for the synthesis of complex chiral molecules. nih.govwikipedia.org The use of such chiral building blocks is a cornerstone of asymmetric synthesis, which aims to create specific stereoisomers of a target molecule.
The N-acetyl group provides a stable protecting group for the amine, allowing for selective reactions at the ester functionality or the α-carbon. This protection is crucial in multi-step syntheses to prevent unwanted side reactions. The methyl ester, in turn, can be readily hydrolyzed or converted into other functional groups as required by the synthetic route.
Recent research has highlighted the utility of related acetamidopropanoate structures in asymmetric reactions. For instance, iridium(I) complexes bearing chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of prochiral enamides to produce chiral α-amino acid derivatives, including this compound, with high enantiomeric excess (ee). researchgate.net One study demonstrated the synthesis of this compound in 97% yield and 81% ee, showcasing the efficiency of catalytic asymmetric methods in preparing this chiral building block. researchgate.net
Furthermore, diastereoselective reactions involving derivatives of this compound have been reported. For example, the use of phenyl-λ3-iodanediyl (2S,2'S)-bis(2-acetamidopropanoate) in domino reactions has been shown to proceed with notable 2,5-cis-diastereoselectivity. unimi.it Such substrate-controlled transformations, where the existing chirality of the building block directs the stereochemical outcome of subsequent reactions, are fundamental to the efficient construction of stereochemically complex molecules. rsc.org
The table below summarizes key aspects of this compound as a chiral building block.
| Feature | Description | Significance in Asymmetric Synthesis |
| Chiral Center | The α-carbon originating from L- or D-alanine. | Provides a source of chirality for the synthesis of enantiomerically pure target molecules. |
| N-Acetyl Group | A stable protecting group for the amine functionality. | Prevents unwanted reactions of the amino group and allows for selective transformations elsewhere in the molecule. |
| Methyl Ester | A reactive functional group at the C-terminus. | Can be readily modified (e.g., hydrolysis, amidation, reduction) to build more complex structures. |
| Chiral Pool | Derived from a naturally occurring amino acid. nih.govwikipedia.org | Readily available and cost-effective starting material for complex synthesis. nih.gov |
Utility in the Synthesis of Amino Acid Derivatives and Peptidomimetics
This compound is a valuable precursor in the synthesis of a wide array of amino acid derivatives and peptidomimetics. nih.govnsf.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor affinity. nih.govnsf.gov
One common modification in the design of peptidomimetics is N-methylation of the peptide backbone. nih.gov The incorporation of N-methyl amino acids can significantly alter the conformational properties of a peptide, often leading to improved therapeutic potential. nih.govmdpi.com this compound can serve as a starting point for the synthesis of N-acetyl-N-methyl-L-alanine, a key component in the construction of N-methylated peptides. prepchem.comprepchem.com The synthesis of N-acetyl-N-methyl-L-alanine methyl ester can be achieved by reacting N-methyl-L-alanine methyl ester hydrochloride with acetic anhydride (B1165640) and triethylamine (B128534). prepchem.com
The utility of N-substituted L-alanine derivatives, which can be accessed from this compound, is exemplified in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. mit.edu These are a class of drugs used to treat hypertension and heart failure. A continuous flow synthesis of various ACE inhibitors has been developed, starting from N-substituted L-alanine derivatives. mit.edu This process highlights the industrial relevance of such building blocks in the pharmaceutical industry.
The synthesis of peptides and their derivatives often involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled on a solid support. peptide.comnih.govpeptide.com this compound, as a protected amino acid, is a suitable building block for such methodologies. After coupling, the N-acetyl group can be removed under specific conditions to allow for the elongation of the peptide chain.
The following table illustrates the role of this compound in the synthesis of amino acid derivatives and peptidomimetics.
| Application | Synthetic Utility of this compound | Example of Target Molecule |
| N-Methylated Peptides | Precursor for the synthesis of N-acetyl-N-methyl-L-alanine. prepchem.comprepchem.com | N-methylated peptide analogs with enhanced stability. nih.govmdpi.com |
| ACE Inhibitors | Can be converted to N-substituted L-alanine derivatives. mit.edu | Enalapril, Perindopril. mit.edu |
| Solid-Phase Peptide Synthesis | A protected amino acid building block for peptide chain elongation. peptide.comnih.govpeptide.com | Custom synthetic peptides. |
Precursor in Natural Product Synthesis
While specific examples of the total synthesis of a natural product starting directly from this compound are not prominently featured in the literature, its structural motif is a common feature in a vast number of natural products. semanticscholar.orgnih.govresearchgate.netbiotrop.org As a protected form of the amino acid alanine, it represents a fundamental building block that is incorporated into the biosynthesis of numerous secondary metabolites, including alkaloids, non-ribosomal peptides, and other bioactive compounds. nih.gov
In the context of laboratory synthesis, chiral pool α-amino acids and their derivatives are frequently employed as starting materials for the construction of complex natural products. mdpi.com The inherent chirality of these building blocks allows for the stereocontrolled synthesis of target molecules with multiple stereocenters. mdpi.com this compound, being a readily available and protected chiral amino acid derivative, is an ideal candidate for such synthetic strategies.
The general approach involves the elaboration of the chiral building block through a series of chemical transformations to construct the carbon skeleton of the natural product. The N-acetyl and methyl ester functionalities of this compound provide convenient handles for chemical manipulation. For instance, the ester can be reduced to an alcohol, which can then participate in ether or ester linkages, or it can be converted to a Grignard reagent for carbon-carbon bond formation. The N-acetylated amine, after deprotection, can be involved in the formation of amide bonds or incorporated into heterocyclic ring systems.
The following table outlines the potential synthetic transformations of this compound in the context of natural product synthesis.
| Functional Group | Potential Transformation | Application in Natural Product Synthesis |
| Methyl Ester | Hydrolysis to carboxylic acid | Formation of amide bonds, lactones. |
| Reduction to primary alcohol | Formation of ethers, esters, or use in C-C bond formation. | |
| Conversion to Weinreb amide | Controlled addition of nucleophiles. | |
| N-Acetyl Group | Deprotection to primary amine | Formation of amides, imines, or heterocyclic rings. |
| α-Carbon | Enolate formation and alkylation | Introduction of new substituents with stereocontrol. |
Applications in the Development of Targeted Chemical Probes and Enzyme Inhibitors (Focus on chemical synthesis and in vitro studies, excluding human clinical trials)
This compound and its derivatives are valuable scaffolds for the synthesis of targeted chemical probes and enzyme inhibitors. ku.edumdpi.com These molecules are designed to interact with specific biological targets, such as enzymes, to modulate their activity and to study their function in biological processes.
A significant application of derivatives of this compound is in the synthesis of ACE inhibitors. mit.edu As mentioned previously, these compounds are potent enzyme inhibitors that block the action of the angiotensin-converting enzyme. The synthesis of ACE inhibitors like Enalapril often involves the coupling of an N-substituted L-alanine derivative with another amino acid mimic. mit.edu In vitro studies of these synthetic compounds are crucial for determining their inhibitory potency (e.g., IC50 values) and selectivity.
The development of chemical probes often requires the incorporation of reporter groups, such as fluorescent tags or biotin, to enable the detection and visualization of the probe's interaction with its target. The N-acetyl-alanine methyl ester scaffold can be readily functionalized to include such reporter groups. For example, the carboxylic acid obtained after hydrolysis of the methyl ester can be coupled to an amine-containing fluorescent dye.
Furthermore, the synthesis of various acetamide (B32628) derivatives has been explored for their enzyme inhibitory potential against enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov While not directly starting from this compound, these studies demonstrate the importance of the acetamide moiety in the design of enzyme inhibitors.
The table below provides examples of how this compound derivatives can be utilized in the development of enzyme inhibitors and chemical probes.
| Application | Synthetic Approach | In Vitro Assay |
| ACE Inhibitors | Coupling of N-substituted alanine derivatives with proline analogs. mit.edu | Measurement of ACE inhibition (e.g., using a fluorometric assay). |
| Chemical Probes | Functionalization of the N-acetyl-alanine methyl ester scaffold with reporter tags. | Fluorescence microscopy, western blotting, or pull-down assays. |
| Other Enzyme Inhibitors | Incorporation of the acetamide scaffold into larger molecules targeting specific enzymes. nih.gov | In vitro enzyme activity assays to determine IC50 values. |
Integration into Green Chemistry Methodologies and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net The synthesis and application of this compound can be approached from a green chemistry perspective in several ways.
One of the key principles of green chemistry is the use of biocatalysis. nih.gov Enzymes can be used to perform chemical transformations with high selectivity and under mild reaction conditions, often in aqueous media. The synthesis of chiral amino acid derivatives, such as this compound, can be achieved through enzymatic methods. For example, the enzymatic resolution of a racemic mixture of N-acetyl-phenylalanine methyl ester using a serine proteinase has been demonstrated. google.com This method allows for the selective hydrolysis of the L-enantiomer, leaving the D-enantiomer unreacted, thus providing a route to enantiomerically pure N-acetylated amino acid esters. google.com Similarly, chemo-enzymatic processes have been developed for the synthesis of other valuable chiral building blocks, such as chiral epoxides, from renewable starting materials. mdpi.com
The development of continuous flow synthesis methods, as demonstrated for ACE inhibitors derived from N-substituted alanines, also aligns with the principles of green chemistry. mit.edu Flow chemistry can offer improved safety, better process control, and reduced waste generation compared to traditional batch processes.
The following table summarizes the integration of this compound into green chemistry methodologies.
| Green Chemistry Principle | Application to this compound |
| Biocatalysis | Enzymatic resolution of racemic mixtures to produce enantiomerically pure this compound. nih.govgoogle.com |
| Use of Renewable Feedstocks | Potential for synthesis from bio-based starting materials. |
| Atom Economy | Development of catalytic reactions that maximize the incorporation of starting materials into the final product. |
| Safer Solvents and Reagents | Use of greener solvents like 2-MeTHF and CPME in reactions involving this compound derivatives. researchgate.net |
| Process Intensification | Application of continuous flow synthesis for the production of pharmaceuticals derived from this building block. mit.edu |
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enantioselective Transformations of Methyl 2-acetamidopropanoate
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and research continues to seek more effective catalysts for transformations involving this compound and related N-acyl amino esters.
Phase Transfer Catalysis: A significant area of development is the use of multi-component catalyst systems. For instance, a novel two-component chiral phase transfer catalyst has been described for the enantioselective esterification of racemic N-acylated amino acids. nih.gov This system, comprising an achiral quaternary ammonium (B1175870) ion and a proline-derived chiral selector, operates in a biphasic solvent system to preferentially esterify one enantiomer. nih.gov Future work will likely focus on refining these systems for higher efficiency and broader substrate scope, including the direct enantioselective synthesis or transformation of this compound.
Metal-Based Catalysis: Nickel-catalyzed asymmetric hydrogenation represents another promising frontier. Highly efficient Ni-catalyzed hydrogenation of cyclic N-sulfonyl ketimino esters has been developed, yielding chiral α-monosubstituted α-amino acid derivatives with excellent enantioselectivity (90 to >99% ee) and high yields (97–99%). rsc.org Adapting such nickel-based systems or developing new transition metal catalysts (e.g., based on iridium, rhodium, or ruthenium) for the enantioselective transformation of prochiral precursors to this compound is an active area of investigation.
Organocatalysis: Asymmetric organocatalysis, which avoids the use of metals, is an exceptionally attractive field. nih.gov Chiral organocatalysts like proline and its derivatives have demonstrated significant utility in producing enantioenriched products. nih.govyoutube.com Research is directed towards designing new, more potent organocatalysts for reactions such as enantioselective alkylations or functionalizations at the α-position of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The enzymatic asymmetric synthesis of chiral amino acids can be achieved through several routes, including the asymmetric reductive amination of keto acids and the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids. researchgate.net Future efforts will likely involve enzyme engineering and directed evolution to create novel biocatalysts with enhanced activity and stability for the specific synthesis and transformation of this compound.
| Catalyst Type | Example System | Key Feature | Potential Application for this compound |
| Phase Transfer Catalyst | Achiral Quaternary Ammonium Ion + Proline-Derived Selector | Preferential esterification of one enantiomer in a racemic mixture. nih.gov | Kinetic resolution of racemic this compound or its precursors. |
| Metal Catalyst | Nickel Complex with Chiral Ligand | Highly efficient asymmetric hydrogenation of ketimino esters. rsc.org | Enantioselective synthesis from prochiral imine substrates. |
| Organocatalyst | Proline and its derivatives | Metal-free catalysis for various asymmetric transformations. nih.govyoutube.com | Asymmetric C-C bond formation at the α-carbon. |
| Biocatalyst | Engineered Transaminases or Dehydrogenases | High stereoselectivity under mild, aqueous conditions. researchgate.net | Direct synthesis of (R)- or (S)-Methyl 2-acetamidopropanoate from keto-acid precursors. |
Expanding Synthetic Utility through New Reaction Pathways and Functionalizations
Beyond its role as a protected amino acid, researchers are exploring novel reactions to further functionalize this compound, thereby creating more complex and valuable molecules.
Multi-Component Reactions: A modular, one-step synthesis of α,α-diaryl α-amino esters has been developed from α-keto esters. nih.govacs.org This method utilizes a bismuth(V)-mediated arylation of a Kukhtin–Ramirez intermediate, followed by an SN2 displacement with an amine nucleophile. nih.gov Applying this type of multi-component strategy to precursors of this compound could enable the rapid assembly of complex, sterically hindered amino acid derivatives.
C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future research will likely target the development of methods for the selective C-H activation of the methyl group of the alanine (B10760859) side chain or even the N-acetyl group, allowing for the introduction of new functional groups without pre-functionalization steps.
Novel Heterocycle Synthesis: The inherent functionality of this compound makes it an ideal starting material for constructing heterocyclic systems. For example, an isothiourea-catalysed tandem sequential process has been used to create highly functionalised tetrahydroindolizine derivatives from pyrrole-containing starting materials. nih.gov Similar cascade reactions initiated from this compound could provide access to novel nitrogen-containing heterocycles.
Amide and Ester Modifications: Research into the selective transformation of the ester and amide moieties continues. For instance, a direct, single-step method converts α-keto esters into N-acyl-α-amino amides by heating in methanolic ammonia, avoiding the need for chromatography. rsc.org Exploring similar direct transformations for this compound could provide efficient routes to peptide fragments and other derivatives.
Application of Advanced Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for accelerating research. Density Functional Theory (DFT) and machine learning models are being applied to predict reaction outcomes and design better synthetic routes.
Predicting Reaction Mechanisms and Selectivity: Computational studies can elucidate reaction mechanisms and predict stereochemical outcomes. For example, DFT calculations have been used to analyze prebiotic amino acid synthesis from α-keto acids, showing that certain reaction barriers are reasonable under plausible prebiotic conditions. mdpi.com Similar computational analysis of proposed catalytic cycles for the enantioselective synthesis of this compound can help identify the most promising catalyst-substrate combinations and reaction conditions before extensive experimental work is undertaken.
Synthon Prediction for Crystal Engineering: In the solid state, molecules assemble through predictable intermolecular interactions known as supramolecular synthons. Computational tools that assess molecular electrostatic potentials (MEPs) and hydrogen-bond energies (HBE) can predict the most likely synthons in a crystalline solid. mdpi.com Applying these tools to this compound and its derivatives can help predict crystal packing and guide the design of co-crystals with desired physical properties.
Machine Learning for Reactivity Prediction: Machine learning (ML) is emerging as a powerful method for predicting chemical properties and reactivity. ML models are being developed to predict various parameters, from the physicochemical properties of peptides to spectroscopic enhancements in NMR. acs.orgnih.govacs.org A future direction involves training ML models on datasets of reactions involving N-acyl amino esters to predict the success of a planned transformation of this compound under specific conditions, thus optimizing experimental efforts.
| Computational Tool | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state energies. mdpi.com | Predicting the enantioselectivity of new catalytic systems; understanding reaction pathways. |
| Molecular Electrostatic Potential (MEP) Analysis | Prediction of intermolecular interaction sites. mdpi.com | Guiding the design of chiral recognition materials and predicting solid-state structures. |
| Machine Learning (ML) Models | Prediction of reaction outcomes and molecular properties from large datasets. acs.org | Accelerating the discovery of new reactions and optimizing synthesis conditions. |
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The shift from traditional batch processing to continuous flow and automated high-throughput experimentation (HTE) offers significant advantages in terms of safety, efficiency, and scalability. rsc.org
Continuous Flow Synthesis: Flow chemistry enables reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. youtube.com This technology offers superior control over reaction parameters like temperature and pressure, allowing for reactions to be conducted under conditions that are difficult or unsafe in batch reactors. youtube.comnih.gov The integration of this compound synthesis into a continuous flow process could lead to higher yields, reduced reaction times, and simplified purification. nih.gov For example, enzymatic syntheses of chiral amino-alcohols have been successfully optimized in continuous-flow microreactors. nih.gov
High-Throughput Experimentation (HTE): HTE involves the use of automation and robotics to perform a large number of experiments in parallel. rsc.org This approach is invaluable for rapidly screening catalyst libraries or optimizing reaction conditions. Coupling HTE with flow chemistry can further accelerate the discovery of novel transformations for this compound, allowing researchers to quickly identify optimal catalysts, solvents, and temperatures from a vast parameter space. youtube.com
Exploration in Advanced Materials Science Applications (e.g., chiral recognition materials, excluding commercial products)
The chirality and functional groups of this compound make it an attractive component for the design of advanced materials with specific recognition properties.
Chiral Recognition Materials: The development of materials that can selectively recognize one enantiomer of a chiral molecule is crucial for separations and sensing. Researchers are exploring various platforms for this purpose.
Molecularly Imprinted Polymers (MIPs): MIPs are polymers created in the presence of a template molecule (e.g., (R)- or (S)-Methyl 2-acetamidopropanoate). After the template is removed, the polymer contains cavities that are stereochemically complementary to the template, allowing for its selective rebinding. nih.gov These materials can be tailored for use as chiral stationary phases in chromatography or as recognition elements in sensors. nih.gov
Macrocyclic Receptors: A glucose-based macrocycle has been shown to be capable of the enantioselective binding of various amino acid methyl esters, with binding affinity and selectivity being highly dependent on the solvent. nih.gov Similarly, chiral porphyrin-based systems have been synthesized to discriminate between enantiomers of amino acid esters through spectroscopic changes. mdpi.com Future work could involve designing new macrocycles specifically optimized for the strong and selective recognition of this compound.
Chiral Nanoparticles: Nanoparticles can be functionalized with chiral selectors to create materials for enantiomeric recognition and separation. mdpi.com For instance, gold nanoparticles modified with chiral molecules have demonstrated the ability to discriminate between enantiomers of tyrosine through colorimetric changes. mdpi.com Developing nanoparticle systems functionalized with derivatives of this compound could lead to new types of chiral sensors and separation media.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-acetamidopropanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-acetamidopropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key variables include:
- Temperature : Elevated temperatures (60–80°C) improve esterification kinetics but may degrade heat-sensitive intermediates.
- Catalyst concentration : Excess acid accelerates reaction rates but complicates purification .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying.
Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ 3.65 ppm for methyl ester protons) .
Q. How can researchers distinguish this compound from structural analogs during characterization?
Critical analytical methods include:
- Chiral chromatography (e.g., Chiralpak AD-H) to resolve enantiomers, as the compound may exist in (R)- or (S)-forms.
- FT-IR spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups.
- Mass spectrometry : Base peak at m/z 158 [M+H]⁺ with fragmentation patterns distinguishing it from methyl propionamide derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., δ differences in CDCl₃ vs. DMSO-d₆).
- Impurity interference : Trace byproducts (e.g., unreacted 2-acetamidopropanoic acid) distort HPLC retention times. Mitigate via column recrystallization or preparative TLC .
- Enantiomeric excess : Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR or compare optical rotation values ([α]D²⁵) against literature .
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Nucleophilic attack : Amide nitrogen’s electron density influences coupling efficiency with carbodiimide activators.
- Steric hindrance : Methyl groups adjacent to the amide may reduce accessibility for bulky amino acids.
Validate predictions experimentally via kinetic studies (e.g., monitoring coupling yields with HOBt/DCC) .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiopurity?
Industrial-scale production faces:
- Racemization risk : Prolonged heating during esterification can invert chiral centers. Optimize reaction time (<6 hours) and use low-temperature catalysis.
- Purification bottlenecks : Replace column chromatography with fractional distillation or continuous-flow crystallization.
- Process analytics : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Methodological Recommendations
- Data reproducibility : Report solvent grades, instrument calibration details (e.g., NMR lock mass), and statistical significance (p < 0.05) for triplicate experiments .
- Contradiction analysis : Use Bland-Altman plots to compare inter-lab HPLC results or PCA (Principal Component Analysis) for multivariate spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
